Cas no 2227880-34-2 ((2R)-6-(1H-indol-3-yl)hexan-2-ol)

(2R)-6-(1H-indol-3-yl)hexan-2-ol is a chiral secondary alcohol featuring an indole moiety, a structure of interest in medicinal chemistry and organic synthesis. The (2R)-configuration ensures stereochemical precision, making it valuable for enantioselective applications. The indole group, a common pharmacophore, enhances its utility as a building block for bioactive compounds, including tryptamine derivatives. Its hexyl linker provides flexibility for further functionalization, while the hydroxyl group offers a reactive site for derivatization. This compound is particularly useful in the synthesis of alkaloids, neuroactive agents, and other indole-based scaffolds. High purity and defined stereochemistry make it suitable for research in drug discovery and asymmetric synthesis.
(2R)-6-(1H-indol-3-yl)hexan-2-ol structure
2227880-34-2 structure
Product name:(2R)-6-(1H-indol-3-yl)hexan-2-ol
CAS No:2227880-34-2
MF:C14H19NO
Molecular Weight:217.306763887405
CID:5928309
PubChem ID:165627361

(2R)-6-(1H-indol-3-yl)hexan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-6-(1H-indol-3-yl)hexan-2-ol
    • 2227880-34-2
    • EN300-1790943
    • インチ: 1S/C14H19NO/c1-11(16)6-2-3-7-12-10-15-14-9-5-4-8-13(12)14/h4-5,8-11,15-16H,2-3,6-7H2,1H3/t11-/m1/s1
    • InChIKey: ZJVYRRFMBZPWJG-LLVKDONJSA-N
    • SMILES: O[C@H](C)CCCCC1=CNC2C=CC=CC1=2

計算された属性

  • 精确分子量: 217.146664230g/mol
  • 同位素质量: 217.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 207
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 36Ų

(2R)-6-(1H-indol-3-yl)hexan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1790943-0.25g
(2R)-6-(1H-indol-3-yl)hexan-2-ol
2227880-34-2
0.25g
$1432.0 2023-09-19
Enamine
EN300-1790943-0.05g
(2R)-6-(1H-indol-3-yl)hexan-2-ol
2227880-34-2
0.05g
$1308.0 2023-09-19
Enamine
EN300-1790943-0.5g
(2R)-6-(1H-indol-3-yl)hexan-2-ol
2227880-34-2
0.5g
$1495.0 2023-09-19
Enamine
EN300-1790943-5g
(2R)-6-(1H-indol-3-yl)hexan-2-ol
2227880-34-2
5g
$4517.0 2023-09-19
Enamine
EN300-1790943-1g
(2R)-6-(1H-indol-3-yl)hexan-2-ol
2227880-34-2
1g
$1557.0 2023-09-19
Enamine
EN300-1790943-10g
(2R)-6-(1H-indol-3-yl)hexan-2-ol
2227880-34-2
10g
$6697.0 2023-09-19
Enamine
EN300-1790943-0.1g
(2R)-6-(1H-indol-3-yl)hexan-2-ol
2227880-34-2
0.1g
$1371.0 2023-09-19
Enamine
EN300-1790943-2.5g
(2R)-6-(1H-indol-3-yl)hexan-2-ol
2227880-34-2
2.5g
$3051.0 2023-09-19
Enamine
EN300-1790943-10.0g
(2R)-6-(1H-indol-3-yl)hexan-2-ol
2227880-34-2
10g
$6697.0 2023-06-03
Enamine
EN300-1790943-1.0g
(2R)-6-(1H-indol-3-yl)hexan-2-ol
2227880-34-2
1g
$1557.0 2023-06-03

(2R)-6-(1H-indol-3-yl)hexan-2-ol 関連文献

(2R)-6-(1H-indol-3-yl)hexan-2-olに関する追加情報

(2R)-6-(1H-indol-3-yl)hexan-2-ol: A Comprehensive Overview

The compound (2R)-6-(1H-indol-3-yl)hexan-2-ol (CAS No. 2227880-34-2) is an organic molecule with significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an indole moiety with a hexanol backbone, creating a molecule with potential bioactivity and versatile applications. Recent studies have highlighted its role in drug discovery, particularly in the development of bioactive molecules with potential therapeutic applications.

The indole ring system, a key structural feature of (2R)-6-(1H-indol-3-yl)hexan-2-ol, is a heterocyclic aromatic compound that has been extensively studied for its biological activity. Indole derivatives are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The presence of the indole group in this compound suggests that it may exhibit similar bioactivity, making it a valuable candidate for further research in drug development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2R)-6-(1H-indol-3-yl)hexan-2-ol and its derivatives. Researchers have employed various strategies, including asymmetric synthesis and catalytic methods, to produce this compound in high enantiomeric excess. These methods not only enhance the yield and purity of the compound but also pave the way for large-scale production, which is essential for its potential commercial applications.

In terms of biological activity, (2R)-6-(1H-indol-3-yl)hexan-2-ol has shown promising results in preliminary assays. Studies have demonstrated its ability to modulate key biological pathways, including those involved in inflammation, oxidative stress, and neurodegenerative diseases. For instance, recent research has highlighted its potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers.

The stereochemistry of (2R)-6-(1H-indol-3-yli)hexan-o plays a crucial role in determining its biological activity. The (R)-configuration at the second carbon atom ensures proper molecular recognition and interaction with biological targets. This stereochemical specificity is critical in drug design, as it can significantly influence the efficacy and safety profile of a compound.

From a materials science perspective, (2R)-6-(1H-indol-)yli-hexan-o has shown potential as a building block for advanced materials. Its unique structure allows for the formation of supramolecular assemblies and self-assembled monolayers, which are essential components in nanotechnology and surface engineering. Researchers have explored its use in creating stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations.

In conclusion, ( CAS No. 880 - 34 - ) is a versatile compound with significant potential in various scientific domains. Its unique structure, combined with recent advancements in synthesis and biological studies, positions it as a valuable tool for future research and development. As ongoing studies continue to uncover its full range of applications, this compound is likely to play an increasingly important role in both academic and industrial settings.

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